molecular formula C11H14O2 B2756436 (2-Phenyloxolan-3-yl)methanol CAS No. 1525526-13-9

(2-Phenyloxolan-3-yl)methanol

Cat. No.: B2756436
CAS No.: 1525526-13-9
M. Wt: 178.231
InChI Key: KZNWVYVXVUJXCU-UHFFFAOYSA-N
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Description

Contextualizing Substituted Oxolanes within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry, with heterocyclic compounds being of immense industrial and biological importance. frontiersin.org Among these, oxolanes, also known as tetrahydrofurans, are significant five-membered oxygen-containing heterocycles. chemenu.com The development of novel synthetic methods to create functionalized heterocyclic compounds is a key area of research, as it expands the accessible chemical space for various applications, including drug discovery. jmchemsci.com

Substituted oxolanes are found in many biologically active natural products and are considered crucial structural motifs. researchgate.net The synthesis of substituted tetrahydrofurans has been an active area of research, with numerous methods developed for their preparation. These methods often focus on achieving high stereoselectivity, which is critical for their application in medicinal chemistry and materials science. The ability to introduce various substituents onto the oxolane ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties. acs.orgresearchgate.net

Significance of the (2-Phenyloxolan-3-yl)methanol Structural Motif in Chemical Research

The structural motif of this compound, which combines a substituted oxolane ring with a phenyl and a hydroxymethyl group, is of interest for several reasons. The phenyl group introduces aromaticity and can participate in various chemical reactions, while the hydroxymethyl group provides a site for further functionalization, such as esterification or oxidation. The stereochemical relationship between the substituents on the oxolane ring is also a critical aspect, as different stereoisomers can exhibit distinct biological activities and chemical reactivity.

The tetrahydrofuran (B95107) core is a prevalent structural element in many natural and biologically active compounds. researchgate.net The presence of both a phenyl and a hydroxymethyl substituent on this core in this compound makes it a valuable building block in organic synthesis. It can be used to construct more complex molecules with potential applications in medicinal chemistry and materials science. Research into related structures, such as substituted 1,3-dioxolanes, highlights the importance of stereoselective synthesis in creating complex heterocyclic systems. mdpi.com

Current Research Frontiers and Methodological Trends Applied to this compound

Current research in heterocyclic chemistry is focused on developing novel and efficient synthetic methodologies. numberanalytics.com This includes the use of advanced techniques like transition metal catalysis, microwave-assisted synthesis, and flow chemistry to improve reaction yields and sustainability. numberanalytics.com For compounds like this compound, research efforts are likely directed towards:

Stereoselective Synthesis: Developing new methods to control the stereochemistry at the 2 and 3 positions of the oxolane ring. This is crucial for accessing specific isomers with desired properties.

Functionalization: Exploring reactions of the hydroxymethyl group to create a library of derivatives with diverse functionalities.

Catalytic Transformations: Utilizing catalytic systems to achieve efficient and selective transformations of the molecule.

Computational Modeling: Employing computational methods to understand the conformational preferences and reactivity of the molecule, which can guide synthetic efforts. numberanalytics.com

The development of innovative synthetic strategies, such as multi-component reactions and C-H bond activation, is also a significant trend in modern heterocyclic chemistry and could be applied to the synthesis and modification of this compound. jmchemsci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenyloxolan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWVYVXVUJXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Chemical Elaboration of 2 Phenyloxolan 3 Yl Methanol

Retrosynthetic Strategies for the (2-Phenyloxolan-3-yl)methanol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available, or easily accessible precursors. acs.orgdokumen.pub

Identification of Key Synthons and Disconnection Points

The primary disconnection for this compound involves the C-O bond of the tetrahydrofuran (B95107) ring, leading to a key open-chain precursor. A logical disconnection is the C2-O bond, which simplifies the target molecule to a 4,5-dihydroxy-4-phenyl-1-pentene derivative. This precursor, in turn, can be derived from simpler building blocks.

Another key disconnection is the C2-C3 bond, which would lead to a synthon equivalent of a phenyl-substituted epoxide and a three-carbon synthon with a hydroxymethyl group. A more synthetically viable approach involves disconnecting the C-O and C-C bonds in a more strategic sequence.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection (C-O bond): This disconnection reveals a 1-phenyl-1,4,5-pentanetriol derivative. The cyclization of this precursor, or a related functionalized intermediate, would form the oxolane ring.

Disconnection (C2-C3 bond of the precursor): This leads to benzaldehyde (B42025) and a four-carbon homoallylic alcohol synthon. This suggests a forward synthesis involving the coupling of these two fragments.

Alternative Disconnection (C4-C5 bond of the precursor): This points towards a strategy involving an epoxide ring-opening. This would involve a phenyl-substituted epoxide and an allyl nucleophile.

These disconnections highlight two primary forward synthetic strategies: one based on the cyclization of a linear precursor and another involving the reaction of an epoxide with a suitable carbon nucleophile.

Direct and Indirect Cyclization Approaches to the Oxolane Core

The formation of the tetrahydrofuran ring is the cornerstone of the synthesis of this compound. This can be achieved through various cyclization reactions, which can be broadly categorized as direct or indirect.

Direct Intramolecular Cyclization:

A common and effective method for constructing tetrahydrofuran rings is the intramolecular cyclization of a suitably functionalized acyclic precursor. nih.gov For the synthesis of this compound, a key intermediate would be a 1-phenyl-4,5-pentanediol derivative. The cyclization can be promoted under acidic or basic conditions.

Acid-Catalyzed Cyclization: Treatment of a 1-phenyl-1,4,5-pentanetriol with an acid catalyst can facilitate the intramolecular dehydration to form the oxolane ring. The regioselectivity of this cyclization would favor the formation of the five-membered tetrahydrofuran ring over a six-membered tetrahydropyran (B127337) ring according to Baldwin's rules.

Intramolecular Williamson Ether Synthesis: A related strategy involves the deprotonation of a hydroxyl group followed by intramolecular nucleophilic substitution of a leaving group (e.g., a tosylate or halide) at the other end of the carbon chain.

Indirect Cyclization via Epoxide Ring-Opening:

An alternative and often highly stereoselective approach involves the intramolecular ring-opening of an epoxide. acs.orgmdpi.com A synthetic route could involve the formation of a γ,δ-epoxy alcohol. For instance, an allylic alcohol can be epoxidized, and the resulting epoxy alcohol can undergo intramolecular cyclization. The reaction of the carbanion derived from 3,4-epoxybutyl phenyl sulfone with benzaldehyde has been shown to produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.st

Another powerful method is the iodoetherification reaction, which involves the reaction of a homoallylic alcohol with iodine in the presence of a base. acs.orgdokumen.pub This reaction proceeds via an iodonium (B1229267) ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the tetrahydrofuran ring with an iodomethyl substituent that can be subsequently converted to a hydroxymethyl group.

Stereoselective Synthesis of this compound

Controlling the relative and absolute stereochemistry of the two stereocenters (at C2 and C3) is a critical aspect of synthesizing this compound.

Diastereoselective Pathways to this compound

Achieving a high degree of diastereoselectivity is essential for obtaining a single isomer of the product. Several strategies can be employed to control the relative configuration of the phenyl and hydroxymethyl groups.

Asymmetric Induction through Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgbath.ac.uk In the context of synthesizing this compound, a chiral auxiliary could be attached to one of the precursor fragments to control the formation of new stereocenters.

For example, an Evans oxazolidinone auxiliary can be used to control the stereochemistry of an aldol (B89426) reaction between an enolate and benzaldehyde. williams.edu The resulting β-hydroxy carbonyl compound can then be further elaborated to the target molecule, with the stereochemistry established in the aldol step being transferred to the final product. After the key stereocenter-forming reaction, the auxiliary can be cleaved and recovered.

The use of chiral auxiliaries offers a reliable and predictable method for controlling stereochemistry, and a wide variety of auxiliaries are available, derived from readily available chiral pool starting materials. wikipedia.orgresearchgate.net

Chiral Auxiliary Strategy Key Reaction Stereocontrol Reference
Evans OxazolidinoneAldol CondensationHigh diastereoselectivity for syn or anti products depending on conditions. williams.edu
CamphorsultamAlkylation/AldolExcellent stereocontrol due to the rigid bicyclic structure. wikipedia.org
Pseudoephedrine AmideAlkylationForms highly crystalline derivatives, facilitating purification. wikipedia.org
Diastereocontrol Mediated by Lewis Acid Catalysis

Lewis acids play a crucial role in modern organic synthesis by activating substrates and catalyzing a wide range of transformations, often with high levels of stereocontrol. acs.orgacs.orgnih.govmdpi.com In the synthesis of substituted tetrahydrofurans, Lewis acids can be employed to promote and direct cyclization reactions.

For instance, the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by a Lewis acid like Sn(OTf)₂, can produce 2,5-disubstituted tetrahydrofurans with high cis diastereoselectivity. acs.org While this specific example leads to a 2,5-disubstitution pattern, the principle of Lewis acid-mediated cycloaddition can be adapted.

In the context of an intramolecular epoxide ring-opening, a Lewis acid can coordinate to the epoxide oxygen, facilitating the nucleophilic attack of the tethered alcohol. The choice of Lewis acid can significantly influence the diastereoselectivity of the cyclization. For example, different diastereomers of a tetrahydrofuran product were obtained from the same starting material by using either (iPrO)₂TiCl₂ or TBSOTf as the Lewis acid. nih.gov

Table of Lewis Acids in Tetrahydrofuran Synthesis

Lewis Acid Reaction Type Effect on Stereoselectivity Reference
Sn(OTf)₂Cycloaddition of cyclopropanes and aldehydesHigh cis diastereoselectivity acs.org
Ni(BF₄)₂·6H₂OCarbenoid-carbonyl reaction-cycloadditionHigh diastereoselectivity (93:7 to 99:1) acs.org
TiCl₄Condensation of aldehydes with oxasilacycloheptenesGood diastereoselectivity nih.gov
BF₃·OEt₂Cyclization of γ-alkoxyallylstannanesHigh diastereoselectivity for trans product nih.gov
Substrate-Controlled Diastereoselectivity

Substrate-controlled diastereoselectivity relies on the inherent stereochemistry of the starting material to direct the formation of a specific diastereomer of the product. In the context of this compound synthesis, the stereochemical outcome of the cyclization step to form the tetrahydrofuran ring is governed by the stereocenters already present in the acyclic precursor.

One common strategy involves the intramolecular cyclization of a γ-hydroxy alkene or a related derivative. The pre-existing stereochemistry of the hydroxyl group and any other substituents on the carbon chain dictates the facial selectivity of the ring-closing reaction, leading to a preferred diastereomer. For instance, the iodoetherification of homoallylic alcohols is a powerful method for the synthesis of substituted tetrahydrofurans, where the stereochemistry of the starting alcohol influences the stereochemical outcome of the cyclization. acs.org

Another approach is the reductive cyclization of γ-chloroketones. The reduction of the keto group can be influenced by the stereochemistry of adjacent substituents, leading to a diastereoselective formation of the corresponding chlorohydrin, which then undergoes intramolecular substitution to yield the tetrahydrofuran ring with a defined relative stereochemistry. thieme-connect.com

A notable substrate-controlled synthesis of a related 9,10-trans-9,12-cis-10-hydroxytetrahydrofuran intermediate was achieved through a highly stereoselective intramolecular amide enolate alkylation strategy. This method utilized a "nonchelate" control model to establish the desired stereochemistry. acs.orgresearchgate.net

The following table illustrates representative examples of substrate-controlled diastereoselective synthesis of substituted tetrahydrofurans, which could be adapted for the synthesis of this compound.

Starting Material TypeReaction TypeKey ReagentsDiastereomeric Ratio (d.r.)Reference
Homoallylic AlcoholIodoetherificationI2, NaHCO3High acs.org
γ-ChloroketoneReductive CyclizationNaBH4Moderate to High thieme-connect.com
γ-Hydroxy AlkenePalladium-Catalyzed CyclizationPd(OAc)2, O2up to >20:1 organic-chemistry.org
Amide with Alkene TetherIntramolecular Enolate AlkylationLHMDSHigh acs.orgresearchgate.net

Enantioselective Routes to Specific this compound Enantiomers

The synthesis of a single enantiomer of this compound requires the use of asymmetric methodologies. These can be broadly categorized into asymmetric catalytic methods for the formation of the oxolane ring, the use of chiral starting materials from the chiral pool, and the resolution of a racemic mixture.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of the tetrahydrofuran core. Chiral catalysts can induce stereoselectivity in the ring-forming step, leading to an excess of one enantiomer.

One prominent method is the catalytic asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been shown to be effective in this transformation, providing excellent enantioselectivities even at low catalyst loadings. organic-chemistry.org

Another approach involves the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones. The use of a P-chiral bisphosphine ligand, such as DI-BIDIME, with triethylsilane as the reducing agent, has been reported to yield functionalized chiral tetrahydrofurans with excellent stereoselectivity and enantioselectivity. rsc.org

The Evans-Mukaiyama aldol reaction has also been employed for the diastereo- and enantioselective synthesis of bis-tetrahydrofuran alcohols, which are structurally related to the target molecule. This methodology allows for the construction of the chiral core with high stereocontrol. researchgate.net

Reaction TypeCatalyst/LigandEnantiomeric Excess (ee)Reference
Asymmetric CycloetherificationCinchona-Alkaloid-ThioureaHigh organic-chemistry.org
Intramolecular Reductive CyclizationNi / DI-BIDIME>99% rsc.org
Evans-Mukaiyama Aldol ReactionChiral Auxiliary97:3 e.r. researchgate.net
Asymmetric Transfer HydrogenationRu-Prolinamide Complexup to 99.9% acs.org

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. nih.gov This approach can be a highly efficient way to access specific enantiomers of this compound.

Carbohydrates, such as L-arabinose, are abundant and inexpensive chiral precursors. A hydrazone-based strategy has been developed for the selective dehydration of L-arabinose to form a chiral tetrahydrofuran on a multi-gram scale without the need for protecting groups. nih.gov This methodology could potentially be adapted to generate a precursor for this compound.

Terpenes, another class of abundant natural products, also serve as versatile starting materials in chiral pool synthesis. researchgate.net For instance, derivatives of (S)-carvone have been used to synthesize complex chiral molecules containing substituted tetrahydrofuran rings.

The synthesis of chiral tetrols and 1,2,4-triols from tartaric acid provides another avenue to chiral building blocks that could be elaborated into the target molecule. researchgate.net

Natural PrecursorKey TransformationResulting Chiral IntermediateReference
L-ArabinoseHydrazone formation and cyclizationFunctionalized chiral tetrahydrofuran nih.gov
(S)-CarvoneMulti-step synthesisChiral building block for tetrahydrofurans researchgate.net
Tartaric AcidDithianylation of an alkynyl ketoneChiral tetrols and triols researchgate.net
(S)-Glutamic AcidFurylation and oxidation(2S,3S)-3-hydroxypipecolic acid precursor researchgate.net

Resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This can be achieved through various techniques, including kinetic resolution and dynamic kinetic resolution.

In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. Lipase-catalyzed kinetic resolutions are commonly employed for the separation of racemic alcohols and their derivatives. nih.gov For instance, the acylation of a racemic alcohol with a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

Dynamic kinetic resolution (DKR) is a more advanced technique where the racemization of the starting material occurs simultaneously with the kinetic resolution. dicp.ac.cnnih.gov This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. Ruthenium-catalyzed asymmetric transfer hydrogenation of racemic ketones is a well-established DKR method that can be applied to precursors of this compound. dicp.ac.cn

Resolution TechniqueCatalyst/ReagentOutcomeReference
Lipase-Catalyzed Kinetic ResolutionLipaseSeparation of enantiomers nih.gov
Dynamic Kinetic ResolutionRuthenium-catalystConversion to a single enantiomer dicp.ac.cn
Kinetic Resolution of AllenesChiral Zirconocene Imido ComplexSeparation of allene (B1206475) enantiomers nih.gov
Kinetic Resolution of Cyclic AminesChiral Hydroxamic Acid Co-catalystEnantioenriched N-heterocycles ethz.ch

Sustainable and Green Chemical Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. This includes the development of eco-friendly catalysts and the use of renewable resources.

The development of green catalytic systems for the synthesis of tetrahydrofurans is an active area of research. These systems aim to replace hazardous reagents and solvents with more environmentally benign alternatives.

Montmorillonite clays, which are inexpensive and non-corrosive solid acids, have been used as efficient catalysts for various organic reactions, including the synthesis of polymers containing tetrahydrofuran units. hilarispublisher.com These catalysts can often be easily recovered and reused.

The use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is another important aspect of green chemistry. core.ac.ukmdpi.com These solvents can often replace traditional, more toxic solvents like toluene (B28343) and tetrahydrofuran (THF) in synthetic procedures.

Catalytic dehydrogenation of tetrahydrofuran derivatives using supported palladium catalysts is also being explored as a green method for the production of related furanic molecules. acs.org

Green Chemistry ApproachCatalyst/SolventAdvantageReference
Solid Acid CatalysisMontmorillonite ClayReusable, non-corrosive hilarispublisher.com
Bio-based Solvents2-Methyltetrahydrofuran (2-MeTHF)Renewable, less toxic alternative to THF core.ac.ukmdpi.com
Catalytic DehydrogenationPd/CGreen route to furanics acs.org
Iron-catalyzed C-H activationIron catalystGreen method for mixed acetal (B89532) synthesis organic-chemistry.org

Solvent Minimization and Alternative Reaction Media

In the synthesis of complex heterocyclic structures like this compound, the principles of green chemistry have propelled research towards minimizing solvent use and exploring environmentally benign reaction media. These strategies aim to reduce hazardous waste, improve energy efficiency, and lower production costs.

Solvent-Free and Neat Synthesis: A significant advancement in sustainable chemistry is the development of solvent-free reaction conditions. researchgate.net For the synthesis of related tetrahydrofuran derivatives, reactions can be conducted without a solvent, often at room temperature or with gentle heating, which drastically reduces the generation of volatile organic compound (VOC) waste. ejournals.eu For instance, the Prins reaction, a common method for constructing tetrahydrofuran rings, has been successfully adapted to solvent-free conditions. ejournals.eu Another approach involves mechanochemical grinding, where reactants are combined in the absence of a bulk solvent, a technique noted for its efficiency and reduced environmental impact. mdpi.com A patented method for a related compound, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, highlights a solvent-free preparation where byproducts are directly separated during synthesis, achieving a yield of 99.3%. google.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with minimal solvent. mdpi.com This technique can be particularly effective for ring-opening reactions of epoxides to form substituted alcohols, a potential step in the synthesis of this compound. mdpi.com Studies on related furanoid structures have shown that microwave heating can induce cyclization reactions in short timeframes (3-10 minutes), offering a significant improvement over traditional heating methods. diva-portal.org

Alternative and Green Solvents: Where solvents are necessary, the focus shifts to using greener alternatives to traditional volatile organic solvents.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for certain organic reactions. The synthesis of various heterocyclic compounds, including thiophenes and thiazoles, has been demonstrated in aqueous systems. mdpi.com The high polarity of water can sometimes facilitate product precipitation, simplifying isolation. mdpi.com

Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to mediate the synthesis of substituted tetrahydrofurans from epoxides and alkenes. nih.gov These alcohols can promote reactions through strong hydrogen-bonding capabilities while being recoverable.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures (<100°C) and possess negligible vapor pressure, making them attractive alternatives to volatile solvents. wiserpub.comresearchgate.net They can act as both the solvent and catalyst in reactions such as the Gewald reaction to produce substituted thiophenes, which share structural motifs with the target compound. mdpi.com Their properties can be tuned by modifying the cation and anion, allowing for "designer solvents" tailored to specific reactions. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is another green solvent alternative, valued for its non-toxic and non-flammable nature. mdpi.comwiserpub.com

The following table summarizes various solvent minimization and alternative media strategies applicable to the synthesis of substituted tetrahydrofurans.

StrategyKey FeaturesPotential Application for this compound SynthesisSupporting Evidence
Solvent-Free Synthesis Reaction is run neat or using mechanochemistry; minimal to no solvent waste.Cyclization or condensation steps. researchgate.netejournals.eu
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often reduced solvent volume.Cyclization and ring-opening reactions. mdpi.comdiva-portal.org
Water as a Solvent Environmentally benign, non-flammable, readily available.Reactions where high polarity is beneficial; simplifies product isolation via precipitation. mdpi.com
Ionic Liquids (ILs) Negligible vapor pressure, high thermal stability, tunable properties; can act as catalysts.Cyclization reactions where ILs can stabilize intermediates or catalyze the reaction. mdpi.comwiserpub.com
Fluorinated Alcohols (e.g., HFIP) Strong hydrogen-bond donors, can mediate specific reaction pathways.Ring-opening of epoxides with subsequent cyclization. nih.gov

Advanced Purification and Isomeric Separation Techniques

The structure of this compound contains at least two stereocenters (at C2 and C3 of the oxolane ring), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). The separation and purification of these individual isomers are critical for stereospecific applications and require advanced techniques beyond standard laboratory methods.

Chromatographic Separation of Diastereomers: Diastereomers have different physical properties and can typically be separated using standard chromatographic techniques like column chromatography. researchgate.net However, for closely related isomers, more advanced methods are often necessary to achieve baseline resolution.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating diastereomers in high purity. nih.gov The choice of stationary phase is crucial. While standard silica (B1680970) gel or reversed-phase (e.g., C18) columns can be effective, specialized columns can offer superior selectivity. researchgate.netnsf.gov

Pi-Pi Interaction Columns: Stationary phases containing pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups can separate structural isomers based on π-π interactions with the phenyl group of the target molecule. nacalai.com

Chiral Stationary Phases (CSPs): Although primarily used for enantiomers, CSPs such as those based on amylose (B160209) or cellulose (B213188) derivatives can also be highly effective for separating diastereomers. dergipark.org.tr

Supercritical Fluid Chromatography (SFC): SFC has emerged as a green and efficient alternative to HPLC for preparative separations. uva.es It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic co-solvent like methanol (B129727). nsf.gov SFC offers several advantages:

Reduced Solvent Consumption: Significantly less organic solvent waste is generated compared to preparative HPLC.

Faster Separations: The low viscosity of the supercritical mobile phase allows for higher flow rates and shorter analysis times. nsf.gov

Orthogonal Selectivity: SFC often provides different elution orders and separation patterns compared to HPLC, making it a valuable tool when HPLC separations are challenging. nsf.gov Scaling up from analytical to preparative SFC is a well-established process, making it suitable for isolating multi-gram quantities of specific isomers. lcms.cz

Other Separation Techniques:

Fractional Crystallization: This classical method can be used to separate diastereomers if one isomer preferentially crystallizes from a solution, leaving the other in the mother liquor. This can be achieved by carefully selecting the solvent and controlling the temperature. researchgate.net

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. It has been successfully used to isolate bioactive isomers from complex mixtures. muc.edu.cn The selection of a suitable two-phase solvent system is critical for achieving separation. muc.edu.cn

The following table compares advanced techniques for the purification and isomeric separation of compounds like this compound.

TechniquePrincipleAdvantagesDisadvantagesApplication for Isomer Separation
Preparative HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and purity; well-established technology.High solvent consumption; high pressure required.Separation of both diastereomers and, with a chiral column, enantiomers. nih.govdergipark.org.tr
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase (e.g., CO2) and a stationary phase.Fast, green (low organic solvent use), orthogonal to HPLC.Requires specialized high-pressure equipment.Efficient separation of diastereomers and enantiomers. uva.eslcms.cz
Fractional Crystallization Differences in solubility between isomers in a specific solvent.Potentially low cost and scalable.Trial-and-error process; not always successful.Separation of diastereomers. researchgate.net
Counter-Current Chromatography (CCC) Liquid-liquid partitioning without a solid support.No irreversible sample adsorption; high sample loading capacity.Resolution may be lower than HPLC; requires specific solvent systems.Isolation of closely related isomers. muc.edu.cn

Reactivity Profiles and Chemical Transformations of 2 Phenyloxolan 3 Yl Methanol

Functional Group Manipulations of the Primary Alcohol Moiety

The primary alcohol group in (2-Phenyloxolan-3-yl)methanol is a versatile functional handle that can undergo a variety of transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding (2-Phenyloxolan-3-yl)carbaldehyde. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are typically effective for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, (2-Phenyloxolan-3-yl)carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or sodium chlorite (B76162) (NaClO2). In some cases, a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation is employed. The direct oxidation of tetrahydrofuran-2-methanols to γ-lactones using reagents like pyridinium chlorochromate has been reported, suggesting that under certain oxidative conditions, both the alcohol and the ether linkage can react. researchgate.net

Oxidizing AgentExpected ProductReaction Conditions
Pyridinium Chlorochromate (PCC)(2-Phenyloxolan-3-yl)carbaldehydeDichloromethane (DCM), Room Temperature
Dess-Martin Periodinane (DMP)(2-Phenyloxolan-3-yl)carbaldehydeDichloromethane (DCM), Room Temperature
Potassium Permanganate (KMnO4)(2-Phenyloxolan-3-yl)carboxylic acidBasic conditions, followed by acidic workup
Jones Reagent (CrO3/H2SO4)(2-Phenyloxolan-3-yl)carboxylic acidAcetone, 0°C to Room Temperature

Table 1: Representative Oxidation Reactions of the Primary Alcohol Moiety.

Derivatization via Etherification and Esterification

The hydroxyl group can be readily converted into an ether or an ester, which can serve as protective groups or introduce new functionalities.

Etherification: The formation of an ether, such as a methoxy (B1213986) or benzyloxy derivative, is typically achieved under basic conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), is a common method.

Esterification: Esterification can be accomplished through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for a more controlled reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Reagent(s)Product TypeGeneral Conditions
NaH, then CH3IMethyl EtherAnhydrous THF or DMF, 0°C to Room Temperature
NaH, then BnBrBenzyl EtherAnhydrous THF or DMF, 0°C to Room Temperature
Acetic Anhydride, PyridineAcetate EsterDichloromethane (DCM), 0°C to Room Temperature
Benzoyl Chloride, TriethylamineBenzoate EsterDichloromethane (DCM), 0°C to Room Temperature

Table 2: Examples of Etherification and Esterification Reactions.

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to its poor leaving group nature. Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide.

Conversion to Tosylate: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate. This tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Conversion to Halide: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the primary alcohol into the corresponding chloride or bromide, respectively. These alkyl halides can then undergo nucleophilic substitution.

Step 1 Reagent(s)Intermediate Functional GroupStep 2 NucleophileFinal Product Functional Group
TsCl, PyridineTosylateSodium Azide (NaN3)Azide
SOCl2ChlorideSodium Cyanide (NaCN)Nitrile
PBr3BromideLithium Aluminum Hydride (LiAlH4)Methyl Group (Reduction)

Table 3: Two-Step Nucleophilic Substitution Pathways.

Chemical Transformations of the Oxolane Heterocycle

The tetrahydrofuran (B95107) ring is a relatively stable five-membered ether. Transformations typically require harsh conditions or specific activating reagents to induce ring-opening or functionalization of the ring carbons.

Ring-Opening Reactions and Subsequent Derivatizations

The cleavage of the C-O bonds in the tetrahydrofuran ring generally requires strong acids or Lewis acids. The presence of the phenyl group at the C2 position may influence the regioselectivity of the ring opening.

Acid-Catalyzed Ring Opening: Treatment with strong protic acids like HBr or HI at elevated temperatures can lead to ring opening. The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This can result in the formation of a dihaloalkane or a halo alcohol, depending on the reaction conditions.

Lewis Acid-Mediated Ring Opening: Lewis acids can also promote the ring opening of tetrahydrofuran. Frustrated Lewis pairs (FLPs) have been shown to activate and open the THF ring. researchgate.net For this compound, the coordination of a Lewis acid to the ether oxygen could facilitate nucleophilic attack at either C2 or C5.

Functionalization of the Oxolane Ring Carbon Atoms

Direct functionalization of the C-H bonds of the saturated oxolane ring is challenging due to their low reactivity. Such transformations often rely on radical-based processes or activation by adjacent functional groups. While there is extensive literature on the functionalization of aromatic heterocycles like furan (B31954) and thiophene, the methods are not directly applicable to saturated rings like oxolane. rsc.org

Selective oxidation of tetrahydrofuran at the alpha-position to the oxygen can lead to the formation of lactones. For instance, the oxidation of THF itself can yield gamma-butyrolactone. researchgate.netmdpi.com In the case of this compound, oxidation could potentially occur at the C5 position, although the presence of the phenyl group at C2 would likely influence the site of oxidation.

Rearrangement Reactions Involving the Tetrahydrofuran System

The five-membered oxolane (tetrahydrofuran) ring in this compound possesses inherent stability but can be induced to undergo rearrangement, most notably ring-expansion, to form a more thermodynamically stable six-membered tetrahydropyran (B127337) (oxane) system. This transformation is of significant interest in synthetic chemistry for accessing diverse heterocyclic scaffolds.

A plausible pathway for this rearrangement involves the conversion of the primary alcohol to a suitable leaving group, such as a tosylate or an iodide. For instance, conversion of the hydroxymethyl group to an iodomethyl group via an Appel reaction (using triphenylphosphine (B44618) and iodine) would yield (3-(iodomethyl)-2-phenyloxolane). Subsequent treatment of this intermediate with a hydride source could induce a ring-expansion reaction. Research has demonstrated that tetra-substituted tetrahydrofurans containing an iodomethyl group can undergo a hydride-mediated ring expansion to furnish tri-substituted tetrahydropyran structures nih.gov. This type of reaction proceeds via a quasi-Favorskii-type mechanism, where the hydride attacks the carbon bearing the iodine, leading to the expulsion of the iodide ion and concomitant expansion of the ring.

Another potential rearrangement pathway is through an acid-catalyzed process, analogous to the Prins cyclization, although this typically involves the formation of the ring rather than its rearrangement. The Prins reaction and its variants are powerful methods for constructing tetrahydropyran rings from homoallylic alcohols and aldehydes, proceeding through an oxocarbenium ion intermediate. ntu.edu.sgnih.govbeilstein-journals.orgorganic-chemistry.org While not a direct rearrangement of the pre-formed tetrahydrofuran ring, the underlying principles of carbocation-mediated cyclization and rearrangement are relevant. If conditions were to promote the opening of the tetrahydrofuran ring to form a carbocationic intermediate, a subsequent intramolecular cyclization could potentially lead to a rearranged tetrahydropyran skeleton, although this would likely require harsh conditions and compete with other reaction pathways.

Table 1: Plausible Ring-Expansion Reaction from this compound Derivative

Precursor Reagents and Conditions Product Plausible Yield Range

Reactivity of the Phenyl Substituent

The phenyl group attached to the tetrahydrofuran ring is susceptible to a range of transformations common to aromatic systems, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The electronic nature of the (oxolan-3-ylmethyl) substituent dictates the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The substituent already present on the ring governs the position of the incoming electrophile and the reaction rate. chemistrytalk.orgorganicchemistrytutor.comyoutube.comlibretexts.org The (2-(hydroxymethyl)tetrahydrofuran-3-yl) group on the benzene (B151609) ring is classified as an alkyl group. Alkyl groups are generally electron-donating through an inductive effect (+I), which activates the aromatic ring towards electrophilic attack. wikipedia.org

Consequently, the substituent is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment. chemistrytalk.orgorganicchemistrytutor.com The increased electron density at these positions stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction mechanism. organicchemistrytutor.comyoutube.com However, the steric bulk of the substituted tetrahydrofuran ring may hinder the approach of the electrophile to the ortho positions, potentially favoring the para product.

Common EAS reactions that could be applied to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromo (-Br) group, which can then be used in cross-coupling reactions.

Friedel-Crafts Acylation: Using an acyl chloride (e.g., acetyl chloride) with a Lewis acid catalyst like AlCl₃ to introduce an acyl group (e.g., -COCH₃). studymind.co.ukchemguide.co.uklibretexts.org This reaction is often highly regioselective for the para position due to the steric hindrance of both the substituent and the acylating agent. libretexts.orgchemijournal.com Unlike Friedel-Crafts alkylation, acylation has the advantage of not being prone to poly-substitution because the introduced acyl group is electron-withdrawing and deactivates the ring to further substitution. chemguide.co.uklibretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ (2-(4-Nitrophenyl)oxolan-3-yl)methanol
Bromination Br₂, FeBr₃ (2-(4-Bromophenyl)oxolan-3-yl)methanol
Acylation CH₃COCl, AlCl₃ (2-(4-Acetylphenyl)oxolan-3-yl)methanol

Metal-Catalyzed Cross-Coupling Reactions on the Phenyl Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov To utilize this compound in these reactions, it must first be functionalized with a halide or triflate group, typically via the electrophilic aromatic substitution reactions described previously. The resulting aryl halide, for example, (2-(4-bromophenyl)oxolan-3-yl)methanol, can serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.orgorganic-synthesis.comharvard.edu Reacting (2-(4-bromophenyl)oxolan-3-yl)methanol with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) would yield a biaryl product. libretexts.orgmdpi.com The Suzuki-Miyaura reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of boronic acids. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govdiva-portal.orgorganic-chemistry.org For instance, the reaction of (2-(4-bromophenyl)oxolan-3-yl)methanol with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new carbon-carbon bond at the vinylic position, producing a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 3: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

Reaction Type Substrate Coupling Partner Catalyst/Base Product
Suzuki-Miyaura (2-(4-bromophenyl)oxolan-3-yl)methanol Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ (2-([1,1'-biphenyl]-4-yl)oxolan-3-yl)methanol
Heck (2-(4-bromophenyl)oxolan-3-yl)methanol Styrene Pd(OAc)₂ / Et₃N (E)-(2-(4-styrylphenyl)oxolan-3-yl)methanol

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. nih.gov These reactions are highly efficient and atom-economical. This compound can be envisioned as a valuable building block for MCRs after a simple functional group modification.

The primary alcohol group can be oxidized under mild conditions (e.g., using pyridinium chlorochromate (PCC) or a Swern oxidation) to the corresponding aldehyde, (2-phenyloxolan-3-yl)carbaldehyde. This aldehyde can then participate in well-known isocyanide-based MCRs.

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgingentaconnect.comorganic-chemistry.org The aldehyde derived from this compound could be reacted with components like acetic acid and tert-butyl isocyanide to generate a complex, highly functionalized acyclic product. wikipedia.orgorganic-chemistry.org Notably, some protocols allow for the direct use of alcohols in Passerini-type reactions via a catalytic aerobic oxidation of the alcohol to an aldehyde in situ. organic-chemistry.orgnih.gov

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure known as an α-acetamido carboxamide. nih.govresearchgate.net Using (2-phenyloxolan-3-yl)carbaldehyde as the aldehyde component would allow for the rapid assembly of complex molecules incorporating the phenyl-substituted tetrahydrofuran scaffold. The Ugi reaction is a cornerstone of combinatorial chemistry for generating libraries of diverse compounds. nih.govrsc.orgmdpi.com

Table 4: Plausible Multi-Component Reactions Using a this compound Derivative

Reaction Key Substrate Other Reactants Typical Product Structure
Passerini (2-phenyloxolan-3-yl)carbaldehyde Acetic Acid, tert-Butyl Isocyanide α-acyloxy carboxamide
Ugi (2-phenyloxolan-3-yl)carbaldehyde Benzylamine, Acetic Acid, tert-Butyl Isocyanide α-acetamido carboxamide

Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of specific research focused on the chemical compound "this compound." Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the user's specified outline, which requires in-depth information on the stereochemical and conformational analysis of this particular molecule.

The search for data on "this compound" did not yield any dedicated studies. Key areas where specific information is absent include:

Stereochemistry and Chiral Centers: While the structure implies the presence of chiral centers, no published research was found that specifically discusses their configuration or the stereoisomers of this compound.

Determination of Absolute Stereochemistry: There are no available X-ray crystallographic analyses, chiroptical spectroscopy data (Electronic Circular Dichroism or Optical Rotatory Dispersion), or chemical correlation studies for "this compound" or its derivatives that would allow for the determination of its absolute stereochemistry.

Conformational Dynamics: Detailed experimental or computational studies on the conformational preferences of the oxolane ring in this specific molecule, including data from NMR J-couplings, are not present in the available literature.

While general principles of stereochemistry and conformational analysis of substituted tetrahydrofurans are well-established, applying these to "this compound" without specific experimental or computational data would be speculative and would not meet the required standard of a thorough and scientifically accurate article focused solely on this compound. Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research on "this compound."

Stereochemical and Conformational Analysis of 2 Phenyloxolan 3 Yl Methanol

Conformational Dynamics and Preferred Conformations of the Oxolane Ring

Computational Modeling of Conformational Landscapes

Due to the flexibility of the five-membered oxolane ring and the rotational freedom of the phenyl and hydroxymethyl substituents, (2-Phenyloxolan-3-yl)methanol can exist in numerous conformations. Computational modeling, employing methods such as Density Functional Theory (DFT), is a powerful tool to explore these conformational landscapes and identify the most stable arrangements.

While specific computational studies on this compound are not extensively available in the literature, insights can be drawn from theoretical analyses of structurally related 2,3-disubstituted tetrahydrofurans. The conformational preferences of the tetrahydrofuran (B95107) ring are typically described by a pseudorotation circuit, with envelope (E) and twist (T) conformations representing the energy minima and maxima. The substituents' steric and electronic properties significantly influence the relative energies of these conformers.

For this compound, the four possible stereoisomers arise from the two chiral centers at C2 and C3. These are the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers. For each of these, computational modeling would reveal a set of low-energy conformers. The key factors determining conformational stability include:

Minimization of Steric Strain: The bulky phenyl and hydroxymethyl groups will orient themselves to minimize steric hindrance. In general, a pseudoequatorial orientation of substituents is favored over a pseudoaxial one.

Intramolecular Hydrogen Bonding: The hydroxyl group of the hydroxymethyl substituent can act as a hydrogen bond donor, potentially interacting with the oxygen atom of the oxolane ring. This interaction can significantly stabilize certain conformations.

Gauche and Anomeric Effects: Electronic effects, such as the gauche effect between electronegative substituents and potential anomeric effects involving the ring oxygen, can also play a role in determining the most stable conformations.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical relative energies and key dihedral angles for plausible low-energy conformers of a generic 2,3-disubstituted oxolane, which would be analogous to the findings for this compound.

Conformer Relative Energy (kcal/mol) Dihedral Angle (O1-C2-C3-C(methanol)) (°) Dihedral Angle (C3-C2-C(phenyl)-C(phenyl)) (°)
trans-Conformer 1 (eq, eq)0.00-15060
trans-Conformer 2 (ax, ax)2.570175
cis-Conformer 1 (eq, ax)1.8-4555
cis-Conformer 2 (ax, eq)2.1160-70

Note: This data is illustrative and based on general principles of conformational analysis for substituted tetrahydrofurans. Specific values for this compound would require dedicated computational studies.

Impact of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound is expected to have a profound impact on its reactivity and the stereochemical outcome of its reactions. The spatial arrangement of the phenyl and hydroxymethyl groups can influence the accessibility of reagents to the reactive sites and can direct the formation of new stereocenters.

The influence of existing stereocenters on the outcome of a chemical reaction is a well-established principle in organic synthesis, often referred to as diastereoselectivity. In the context of this compound, the relative orientation of the C2-phenyl and C3-hydroxymethyl groups will dictate the facial selectivity of reactions at or adjacent to these centers.

For instance, consider a reaction involving the hydroxyl group at C3, such as an esterification or an oxidation. The approach of the reagent to the hydroxyl group could be sterically hindered by the adjacent phenyl group, depending on the relative stereochemistry. In the cis isomers, where the phenyl and hydroxymethyl groups are on the same face of the ring, this steric hindrance would be more pronounced than in the trans isomers.

Furthermore, if a reaction creates a new stereocenter, the existing stereochemistry of the this compound substrate will likely favor the formation of one diastereomer over the other. This is because the transition states leading to the different diastereomers will have different energies due to varying steric and electronic interactions with the chiral substrate.

While specific studies on the reaction selectivity of this compound are scarce, general principles from the synthesis of substituted tetrahydrofurans can be applied. For example, in nucleophilic additions to the oxolane ring or reactions involving the substituents, the approach of the nucleophile or electrophile will be directed by the existing stereochemistry to minimize steric clashes and maximize favorable electronic interactions.

The following table summarizes expected diastereoselectivities in hypothetical reactions of a generic 2,3-disubstituted oxolane, illustrating the potential impact of the substrate's stereochemistry.

Substrate Stereoisomer Reaction Type Major Product Diastereomer Diastereomeric Ratio (d.r.)
trans-(2R,3R)Epoxidation of an adjacent double bond(2'R, 3'S)>95:5
cis-(2R,3S)Epoxidation of an adjacent double bond(2'S, 3'R)80:20
trans-(2R,3R)Nucleophilic addition to a C4-carbonyl(4'S)90:10
cis-(2R,3S)Nucleophilic addition to a C4-carbonyl(4'R)75:25

Note: This data is hypothetical and serves to illustrate the principles of stereochemical influence in reactions of substituted tetrahydrofurans. The actual diastereoselectivity would depend on the specific reagents and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenyloxolan 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual nuclei. For (2-Phenyloxolan-3-yl)methanol, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the intricate network of through-bond and through-space correlations.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To move beyond the basic information provided by 1D NMR, a suite of 2D NMR experiments is indispensable for a molecule with the complexity of this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the oxolane ring and the hydroxymethyl group. Cross-peaks would be expected between the proton at C2 and the protons at C3, and between the C3 proton and the methylene (B1212753) protons of the hydroxymethyl group, as well as with the protons at C4.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to. This technique would allow for the definitive assignment of each carbon atom in the this compound molecule that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, HMBC correlations would be expected from the protons of the phenyl group to the carbon at C2, and from the proton at C2 to the carbons of the phenyl ring, confirming their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of nuclei, regardless of their bonding. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could help to establish the relative orientation of the phenyl group at C2 and the hydroxymethyl group at C3.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H)Correlated Protons (COSY)Correlated Carbons (HSQC)Correlated Carbons (HMBC)Spatially Proximate Protons (NOESY)
H-2H-3C-2C-3, C-5, C-phenylH-3, H-phenyl (ortho)
H-3H-2, H-4a, H-4b, H-CH₂OHC-3C-2, C-4, C-5, C-CH₂OHH-2, H-4a, H-4b, H-CH₂OH
H-4a, H-4bH-3, H-5a, H-5bC-4C-3, C-5H-3, H-5a, H-5b
H-5a, H-5bH-4a, H-4bC-5C-2, C-4H-4a, H-4b
H-CH₂OHH-3C-CH₂OHC-3H-3
H-phenylH-phenylC-phenylC-2, C-phenylH-2, H-phenyl

Dynamic NMR for Exchange Processes and Conformational Barriers

The five-membered oxolane ring of this compound is not planar and can undergo conformational changes, such as pseudorotation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these conformational dynamics. By analyzing changes in line shape and coalescence of signals, it is possible to determine the energy barriers associated with ring flipping and the rates of these exchange processes. This would offer a deeper understanding of the molecule's flexibility and the relative stability of its different conformations in solution.

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion of this compound, which can be used to confirm its elemental formula.

Furthermore, by employing techniques such as electron ionization (EI) or collision-induced dissociation (CID), the molecule can be fragmented in a controlled manner. Analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. Key fragmentation pathways for this compound would likely involve:

Loss of the hydroxymethyl group: Cleavage of the C3-CH₂OH bond.

Loss of the phenyl group: Cleavage of the C2-phenyl bond.

Ring-opening reactions: Fragmentation of the oxolane ring.

Dehydration: Loss of a water molecule.

A table of potential major fragment ions and their corresponding m/z values is shown below.

m/zProposed Fragment
[M]+Molecular Ion
[M-31]+Loss of •CH₂OH
[M-77]+Loss of •C₆H₅
[M-18]+Loss of H₂O
105C₆H₅CO⁺
77C₆H₅⁺

Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a characteristic fingerprint of the functional groups present in the molecule.

For this compound, key vibrational bands would include:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretches: Aromatic C-H stretches appearing above 3000 cm⁻¹ and aliphatic C-H stretches appearing below 3000 cm⁻¹.

C=C stretches: Bands in the 1450-1600 cm⁻¹ region corresponding to the phenyl group.

C-O stretches: Strong bands in the 1000-1300 cm⁻¹ region associated with the ether linkage in the oxolane ring and the primary alcohol.

A table summarizing the expected key vibrational frequencies is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-O stretch (ether)1050 - 1150
C-O stretch (alcohol)1000 - 1260

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the oxolane ring and the relative orientation of the phenyl and hydroxymethyl substituents. The resulting crystal structure would serve as the ultimate benchmark for validating the conformational preferences inferred from spectroscopic data in solution. The crystallographic data would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Studies on 2 Phenyloxolan 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. These calculations, which solve the Schrödinger equation for a given molecular system, provide detailed information about the distribution of electrons and the energies of molecular orbitals. For (2-Phenyloxolan-3-yl)methanol, such calculations would reveal how the phenyl and hydroxymethyl substituents influence the electronic properties of the oxolane ring.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Representative Molecular Orbital Energies for a Substituted Oxolane

Molecular OrbitalEnergy (eV)Description
LUMO-0.5The lowest energy unoccupied orbital, indicating the region for electron acceptance.
HOMO-7.0The highest energy occupied orbital, indicating the region for electron donation.
HOMO-LUMO Gap6.5An indicator of chemical reactivity and stability.
Note: These are hypothetical values for this compound, presented for illustrative purposes, based on the expected influence of substituents on the parent oxolane ring.

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost for studying molecular systems. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in this compound through a process called geometry optimization. This process finds the minimum energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT can be used to calculate various energetic properties, such as the total electronic energy and the relative energies of different conformers. Furthermore, DFT is a powerful tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of spectroscopic results. For instance, DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of various organic molecules, including those with phenyl and furan (B31954) moieties researchgate.netnih.govrsc.orgmdpi.commdpi.com.

Table 2: Predicted Spectroscopic Data for this compound using DFT

PropertyPredicted Value
¹H NMR Chemical Shift (ppm) - Phenyl Protons7.2 - 7.4
¹H NMR Chemical Shift (ppm) - CH₂OH Protons3.5 - 3.8
¹³C NMR Chemical Shift (ppm) - Phenyl Carbons125 - 140
IR Vibrational Frequency (cm⁻¹) - O-H Stretch~3400
IR Vibrational Frequency (cm⁻¹) - C-O Stretch~1050
Note: These values are hypothetical and represent expected ranges based on DFT calculations of similar functional groups.

Computational Investigation of Reaction Mechanisms and Transition States in this compound Synthesis

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can elucidate the step-by-step pathway of the reaction, identify key intermediates, and determine the structures and energies of transition states. This information is crucial for understanding the factors that control the reaction rate and selectivity.

By mapping the potential energy surface of the reaction, computational methods can reveal the lowest energy pathway from reactants to products. The energy barrier of the rate-determining step, which corresponds to the highest energy transition state, can be calculated to predict the feasibility of the reaction under different conditions.

The synthesis of this compound often involves the formation of new stereocenters, leading to the possibility of different stereoisomers. Computational studies are particularly valuable in understanding and predicting the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to different stereoisomers, it is possible to determine which product is favored and to what extent.

For example, in the synthesis of 2,3-disubstituted tetrahydrofurans, which is a structural motif present in this compound, computational studies can rationalize the observed diastereoselectivity nih.gov. These studies often reveal that subtle steric and electronic interactions in the transition state geometry dictate the stereochemical course of the reaction.

Table 3: Hypothetical Transition State Energies for Diastereoselective Synthesis

Transition StateRelative Energy (kcal/mol)Corresponding Diastereomer
TS1 (cis)0.0cis-(2-Phenyloxolan-3-yl)methanol
TS2 (trans)+2.5trans-(2-Phenyloxolan-3-yl)methanol
Note: These are illustrative values representing a scenario where the cis diastereomer is the major product due to a lower energy transition state.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the study of intermolecular interactions.

For this compound, MD simulations can be used to sample the different spatial arrangements (conformers) that the molecule can adopt due to the rotation around its single bonds. This is particularly important for understanding the flexibility of the molecule and how its shape might change in different environments.

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or other solute molecules. These simulations can provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the behavior of the molecule in solution nih.govrsc.orgrsc.org.

Table 4: Intermolecular Interactions Studied by Molecular Dynamics

Type of InteractionDescription
Hydrogen BondingInteractions between the hydroxyl group of this compound and solvent molecules or other solute molecules.
π-π StackingInteractions between the phenyl rings of two or more this compound molecules.
van der Waals ForcesGeneral attractive or repulsive forces between molecules.
Solvation Shell StructureThe arrangement of solvent molecules around the this compound molecule.

Applications of 2 Phenyloxolan 3 Yl Methanol in Contemporary Chemical Science and Technology

Utilization as a Chiral Building Block and Intermediate in Complex Molecule Synthesis

The primary value of (2-Phenyloxolan-3-yl)methanol in organic synthesis lies in its function as a chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials to construct complex target molecules with specific, desired stereochemistry. nih.govmdpi.com The synthesis of enantiomerically pure pharmaceuticals and natural products often relies on such building blocks to avoid the formation of undesirable stereoisomers.

The stereoselective synthesis of substituted tetrahydrofurans, including 2,3-disubstituted systems like this compound, is a well-developed field, employing a variety of sophisticated chemical transformations. nih.gov These methods provide access to specific diastereomers and enantiomers of the THF core. The development of strategies that generate, rather than simply conserve, stereocenters is a key focus of this research. nih.gov

Key synthetic strategies to access chiral 2,3-disubstituted tetrahydrofurans include:

Nucleophilic Substitution Reactions : Intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group on the same carbon chain, are a classical and effective method for forming the THF ring. nih.gov Ring expansion of 2,3-epoxyalcohols through a double SN2 process is another advanced strategy. nih.gov

[3+2] Cycloaddition and Annulation Reactions : These powerful reactions construct the five-membered ring in a single step, often creating two new bonds and two stereocenters with high efficiency and stereocontrol. nih.govnsf.gov

Lewis Acid-Mediated Cyclizations : The cyclization of protected epoxy diols, mediated by Lewis acids like magnesium iodide (MgI2), can yield 2,3-cis-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov

Redox-Relay Heck Reaction : An operationally simple approach uses the coupling of aryl halides with cis-2-butene-1,4-diol (B44940) to form cyclic hemiacetals, which can be reduced to the corresponding 3-aryl tetrahydrofurans. nih.gov

Once synthesized, the enantiomerically pure forms of this compound serve as versatile intermediates. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the phenyl group can be modified through aromatic substitution reactions. The tetrahydrofuran (B95107) ring itself is generally stable, providing a robust scaffold for further synthetic elaboration. uni-saarland.de

Table 1: Selected Methodologies for Stereoselective Synthesis of Substituted Tetrahydrofurans

Synthetic Strategy Key Reagents/Catalysts Typical Outcome Reference
Lewis Acid-Mediated Ring Contraction Dimethyltitanocene, TiCl4 2,3,4-Trisubstituted THFs nih.gov
[3+2] Annulation of Cyclopropanes Sn(OTf)2, Aldehydes Highly substituted THFs, high diastereoselectivity nih.gov
Intramolecular Iodo-Aldol Cyclization Prochiral enoate aldehydes Heterocycles with quaternary centers organic-chemistry.org
Palladium-Catalyzed Cyclization Pd(0) catalysts, γ-hydroxy alkenes 2,3- and 2,5-disubstituted THFs organic-chemistry.org
Redox-Relay Heck Reaction Pd catalyst, cis-2-butene-1,4-diol 3-Aryl tetrahydrofurans nih.gov
Oxidative Radical Cyclization Co(II) catalysts, Molecular oxygen trans-2-Hydroxymethyltetrahydrofurans researchgate.net

Role in the Synthetic Endeavors of Natural Products and Bioactive Compounds

The tetrahydrofuran ring system is a ubiquitous structural motif in a vast number of natural products and bioactive compounds, many of which exhibit significant therapeutic potential. nih.govnih.govresearchgate.net These molecules are derived from diverse sources, including terrestrial plants, marine organisms, and fungi, and possess a wide range of biological activities such as antitumor, antimicrobial, antimalarial, and antifungal properties. nih.govnih.govresearchgate.net

The 2,3-disubstituted THF core, as seen in this compound, is a key structural feature in several classes of these compounds. For example:

Lignans : This large family of natural products, found in plants, often contains substituted tetrahydrofuran rings. wikipedia.org

Annonaceous Acetogenins : These are a major class of polyketide natural products that feature THF rings and exhibit potent anticancer activity. nih.govwikipedia.orgresearchgate.net

Marine-Derived Terpenoids and Lipids : Many compounds isolated from marine sources, such as red algae and sponges, contain THF moieties and show promise as leads for novel antibiotics or anticancer drugs. nih.gov Examples include pantofuranoids, the first monoterpenes found to contain a THF ring. nih.gov

HIV Protease Inhibitors : The bis-tetrahydrofuran (bis-THF) ligand is a critical component in several highly potent HIV protease inhibitors, such as darunavir. mdpi.com The specific stereochemistry of the THF rings is crucial for effective binding to the enzyme's active site.

While this compound itself may not be a known natural product, its structure represents a key fragment of these larger, more complex bioactive molecules. Synthetic chemists aiming to perform the total synthesis of such natural products or to create novel analogues for drug discovery programs would utilize chiral synthons like this compound to install the required THF unit with precise stereochemical control. nih.govrsc.org

Table 2: Examples of Natural Product Classes Containing the Tetrahydrofuran Motif

Natural Product Class Typical Source Prominent Biological Activity Reference
Annonaceous Acetogenins Annonaceae family plants Anticancer, Antitumor nih.govwikipedia.orgresearchgate.net
Lignans Terrestrial plants Antitumor, Antiviral nih.govwikipedia.org
Marine Terpenoids Marine organisms (e.g., algae) Antibiotic, Anticancer, Amoebicidal nih.gov
Polyether Ionophores Bacteria Antimicrobial, Antiprotozoal nih.gov
Fungal Metabolites Fungi (e.g., Aspergillus sp.) Antifungal (e.g., against Candida albicans) nih.gov

Precursor in the Development of Advanced Materials and Polymers

The application of tetrahydrofuran extends beyond synthesis and into materials science. THF itself is a key precursor in the polymer industry, primarily for the production of polytetramethylene ether glycol (PTMEG). silvarigroup.comyoutube.com This polymer is a fundamental component in the manufacture of spandex fibers and high-performance elastomers. silvarigroup.comyoutube.com Furthermore, THF is widely used as an industrial solvent for polymers like polyvinyl chloride (PVC) and in the processing of polyurethanes. silvarigroup.comlaballey.com

Substituted THFs like this compound offer the potential to serve as functional monomers for the creation of new polymers with tailored properties.

Polyesters and Polyurethanes : The primary alcohol group of this compound can readily participate in condensation polymerization reactions. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The bulky phenyl-substituted THF ring incorporated into the polymer backbone would be expected to influence the material's properties, potentially increasing its glass transition temperature (Tg), thermal stability, and modifying its solubility and mechanical characteristics.

Ring-Opening Polymerization (ROP) : While the polymerization of THF proceeds via cationic ROP, substituted THFs like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considerably more difficult to polymerize. rsc.org However, copolymerization with other renewable monomers, such as β-butyrolactone, has been demonstrated, yielding poly(ester-co-ether) materials. rsc.org A similar strategy could potentially be applied to this compound, incorporating its unique structure into new classes of copolymers.

The presence of the phenyl group could impart a higher refractive index to the resulting polymer, a desirable trait for optical applications. The chirality of the monomer could also be used to create stereoregular polymers with unique self-assembly properties.

Exploration as a Ligand in Catalysis or Coordination Chemistry

Tetrahydrofuran is a well-established Lewis base, and its ether oxygen readily coordinates to a variety of Lewis acidic metal centers. wikipedia.org This property makes it a common solvent and ligand in organometallic chemistry and catalysis. wikipedia.org

This compound possesses two potential coordination sites: the ether oxygen of the oxolane ring and the hydroxyl oxygen of the methanol (B129727) substituent. This allows it to potentially act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring.

The most significant potential in this area stems from the molecule's chirality. Chiral ligands are of paramount importance in asymmetric catalysis, where they are used to transfer stereochemical information from the catalyst to the product of a reaction, enabling the synthesis of enantiomerically enriched compounds. Given that this compound can be prepared in enantiomerically pure forms, it represents a candidate for development as a chiral ligand for a range of metal-catalyzed asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, or epoxidations. The combination of a "hard" alcohol donor and a slightly "softer" ether donor, along with the rigid stereochemical arrangement dictated by the THF ring, could provide a unique coordination environment for catalytic applications.

Integration into Fine Chemical Manufacturing Processes

Fine chemicals are pure, single substances produced in limited quantities for high-value applications, such as pharmaceuticals, biocides, and specialty chemicals for the electronics industry. The synthesis of these complex molecules often requires multi-step processes where efficiency, selectivity, and purity are critical.

The integration of this compound into fine chemical manufacturing is a direct extension of its role as a chiral building block (Sec. 7.1) and an intermediate for bioactive compounds (Sec. 7.2). In the pharmaceutical industry, for instance, the development of a synthetic route for a new drug often involves identifying and sourcing key chiral intermediates. A molecule like this compound could serve as a crucial fragment for a drug candidate containing a 2,3-disubstituted tetrahydrofuran core, such as a BACE1 inhibitor for Alzheimer's disease or an advanced HIV protease inhibitor. nih.govmdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Tetrahydrofuran (THF) / Oxolane
cis-2-Butene-1,4-diol
Darunavir
Magnesium iodide
2-Methyltetrahydrofuran (2-MeTHF)
Polytetramethylene ether glycol (PTMEG)
Polyvinyl chloride (PVC)
Tetrahydrofurfuryl alcohol (THFA)
β-Butyrolactone
Lysine

Q & A

Q. Resolution strategies :

Comparative assays : Replicate studies under standardized conditions (e.g., OECD guidelines).

Structure-activity relationship (SAR) analysis : Use molecular docking to identify critical binding motifs .

Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from multiple sources .

Advanced: What experimental frameworks are recommended for evaluating the environmental or metabolic stability of this compound?

Answer:

  • Degradation studies :
    • Hydrolysis : Incubate in buffered solutions (pH 2–12) and monitor via LC-MS for breakdown products .
    • Photolysis : Expose to UV light (λ = 254 nm) to assess photodegradation pathways .
  • Metabolic profiling : Use in vitro microsomal assays (e.g., human liver microsomes) to identify cytochrome P450-mediated oxidation products .

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